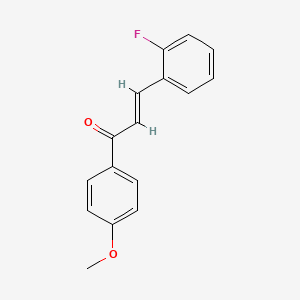![molecular formula C26H29FN6O3 B2816965 3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide CAS No. 902960-26-3](/img/structure/B2816965.png)
3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide is a useful research compound. Its molecular formula is C26H29FN6O3 and its molecular weight is 492.555. The purity is usually 95%.
BenchChem offers high-quality 3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Triazoloquinazoline Derivatives in Anticancer Applications : A 2015 study discussed the synthesis of triazoloquinazoline derivatives and their potential as anticancer agents. These compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential in cancer therapy (B. N. Reddy et al., 2015).
Cytotoxicity on Human Cancer Cell Lines : Another study focused on a specific triazoloquinazoline derivative, assessing its cytotoxic and antiproliferative activity on the human tumor cell line HeLa. This compound showed potential as an anticancer drug due to its ability to induce necrosis in tumor cells (R. Ovádeková et al., 2005).
Synthesis and Chemical Properties
Synthesis of Triazoloquinazoline Derivatives : A study outlined the synthesis of novel 1,2,4-triazoloquinazoline derivatives, revealing methods for creating these compounds with potential biological activity (A. S. Shawali et al., 2008).
Structural Investigations and Synthesis : Research on the crystal and molecular structure of triazoloquinazoline derivatives has been conducted, offering insights into their chemical properties and potential applications (Derek L. Crabb et al., 1999).
Pharmacological Investigation
Antihistaminic Agents : Triazoloquinazoline derivatives have been explored for their H1-antihistaminic activity. Some compounds in this class showed significant activity against histamine-induced bronchospasm in animal models, indicating their potential as antihistamines (V. Alagarsamy et al., 2009).
Antimicrobial Activities : The antimicrobial properties of certain triazoloquinazoline derivatives were investigated, revealing good to moderate activities against various bacterial strains, highlighting their potential in antimicrobial therapy (H. Bektaş et al., 2007).
properties
IUPAC Name |
3-[4-[(4-fluorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-morpholin-4-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37FN6O3/c27-20-8-6-19(7-9-20)18-32-25(35)21-4-1-2-5-22(21)33-23(29-30-26(32)33)10-11-24(34)28-12-3-13-31-14-16-36-17-15-31/h6-9,21-22,26,30H,1-5,10-18H2,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDCQAIEMLFOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)NCCCN4CCOCC4)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2816884.png)
![2,7-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B2816885.png)
![ethyl 6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2816888.png)



![2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2816893.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2816896.png)

![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2816898.png)

![7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one](/img/structure/B2816902.png)
